molecular formula C15H15N5O3 B4553328 5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4553328
M. Wt: 313.31 g/mol
InChI Key: LAMHMAGOQOBGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[(1-ethyl-1H-benzimidazol-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is 313.11748936 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic and Antifilarial Agents

Compounds structurally related to benzimidazoles and pyrazoles have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in specific cell lines and possess antifilarial activity against adult worms in various models, suggesting a potential area of application for related chemical entities in the treatment and study of cancer and parasitic infections (S. Ram et al., 1992).

Corrosion Inhibitors

Pyrazole derivatives, including those with functional groups similar to the compound , have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. These studies reveal that such compounds can significantly reduce corrosion rates, offering potential applications in materials science and engineering to protect metals from corrosive damage (L. Herrag et al., 2007).

Anti-Tumor Agents

Research into novel pyrazolo and pyrimidine derivatives, closely related to the compound of interest, has identified potential anti-tumor applications. These compounds have shown significant effects against various cancer cell lines in both mouse and human models, suggesting a promising avenue for the development of new anti-cancer therapies (I. Nassar et al., 2015).

Coordination Polymers

The synthesis and structural diversity of metal coordination polymers constructed from ligands similar to the query compound have been explored. These studies have led to the development of materials with potential applications in catalysis, molecular recognition, and as precursors for the synthesis of complex nanostructures (M. Cheng et al., 2017).

Heterocyclic Dyes

Compounds within the pyrazole family have been used as bases for synthesizing heterocyclic dyes, offering applications in the textile industry for dyeing polyester fibers. These dyes exhibit a range of fastness properties, demonstrating the versatility of pyrazole-based compounds in material science and industrial applications (D. W. Rangnekar et al., 1990).

Properties

IUPAC Name

5-[(1-ethylbenzimidazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-20-11-7-5-4-6-10(11)17-15(20)18-13(21)12-9(14(22)23)8-16-19(12)2/h4-8H,3H2,1-2H3,(H,22,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHMAGOQOBGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.